molecular formula C28H42I2N2O2 B14695619 Piperidinium, 4-benzoyloxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide CAS No. 28060-60-8

Piperidinium, 4-benzoyloxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide

Cat. No.: B14695619
CAS No.: 28060-60-8
M. Wt: 692.5 g/mol
InChI Key: MMUUGEOAMPEYRU-UHFFFAOYSA-L
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Description

Piperidinium, 4-benzoyloxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide is a complex organic compound with a unique structure that includes a piperidinium core substituted with various functional groups

Preparation Methods

The synthesis of Piperidinium, 4-benzoyloxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide involves multiple steps. The synthetic route typically starts with the preparation of the piperidinium core, followed by the introduction of the benzoyloxy and phenyl groups. The final step involves the quaternization of the nitrogen atom with diiodide. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyloxy group.

    Hydrolysis: The ester bond in the benzoyloxy group can be hydrolyzed under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Piperidinium, 4-benzoyloxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy and phenyl groups play a crucial role in binding to these targets, while the piperidinium core provides structural stability. The diiodide moiety may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds include other piperidinium derivatives with different substituents. For example:

  • Piperidinium, 4-hydroxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide
  • Piperidinium, 4-methoxy-5-(diethylmethylammoniomethyl)-4-phenyl-1,1,2,5-tetramethyl-, diiodide

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

CAS No.

28060-60-8

Molecular Formula

C28H42I2N2O2

Molecular Weight

692.5 g/mol

IUPAC Name

(4-benzoyloxy-1,1,3,6-tetramethyl-4-phenylpiperidin-1-ium-3-yl)methyl-diethyl-methylazanium;diiodide

InChI

InChI=1S/C28H42N2O2.2HI/c1-8-30(7,9-2)22-27(4)21-29(5,6)23(3)20-28(27,25-18-14-11-15-19-25)32-26(31)24-16-12-10-13-17-24;;/h10-19,23H,8-9,20-22H2,1-7H3;2*1H/q+2;;/p-2

InChI Key

MMUUGEOAMPEYRU-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CC1(C[N+](C(CC1(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C)(C)C)C.[I-].[I-]

Origin of Product

United States

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